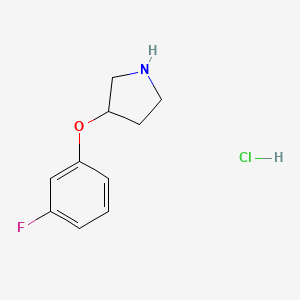

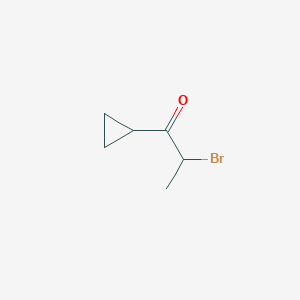

![molecular formula C8H9ClN4 B1521315 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1152578-03-4](/img/structure/B1521315.png)

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine

Overview

Description

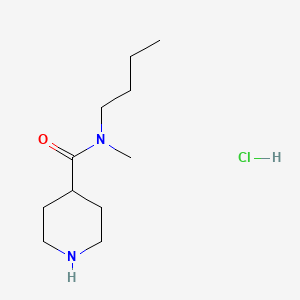

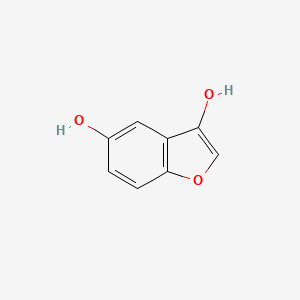

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the CAS Number: 1152578-03-4 . It has a molecular weight of 196.64 . The IUPAC name for this compound is 7-chloro-3-propyl [1,2,4]triazolo [4,3-c]pyrimidine .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, often involves the use of a heterocyclic moiety, which is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is similar to the nucleotide base pair of DNA and RNA, making it a valuable compound in various biological procedures .Physical and Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthetic Approaches and Chemical Reactivity

The synthesis of compounds related to 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine involves various strategies, including bromine-mediated oxidative cyclization and ring rearrangement processes. These compounds exhibit significant stability, which allows for their isolation in pure form. However, they can undergo transformations such as the Dimroth rearrangement under specific conditions. The presence of halogen functionalities on these compounds makes them versatile intermediates for further chemical diversification through reactions like palladium-catalyzed cross-couplings and direct aromatic substitution (Tang et al., 2014).

Anticancer Applications

Research has demonstrated the potential anticancer activity of triazolo[4,3-a]pyrimidine derivatives. These compounds have shown inhibitory effects on the growth of various cancer cell lines, generally at micromolar concentrations. This indicates their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2009).

Antimicrobial Activity

Some derivatives of triazolo[4,3-c]pyrimidine have been tested for their antimicrobial properties. Novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones, for instance, have been synthesized and found to possess antimicrobial activity. This highlights their potential use in developing new antimicrobial agents (El-Agrody et al., 2001).

Future Directions

The future directions for research on 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine and other pyrimidine derivatives could involve the development of more potent and efficacious drugs with pyrimidine scaffold . This is due to the wide range of biological and pharmacological activities exhibited by pyrimidine derivatives .

Mechanism of Action

- The triazole nucleus in TPs serves as a pharmacophore, acting as both a hydrogen bond acceptor and donor at receptor active sites .

- For example, some synthetic TPs inhibit the AKT signaling pathway, which is related to the ERK pathway .

Target of Action

Mode of Action

Action Environment

Environmental context and pharmacokinetic properties play critical roles in shaping its overall impact . 🌱🔬

Biochemical Analysis

Biochemical Properties

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis . This effect is mediated through the inhibition of CDK2, which disrupts the phosphorylation of retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors . Additionally, this compound influences cell signaling pathways such as the PI3K/AKT pathway, resulting in altered gene expression and reduced cellular proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition leads to the accumulation of hypophosphorylated Rb, which sequesters E2F transcription factors and halts cell cycle progression . Furthermore, the compound has been shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound’s inhibitory effects on CDK2 and its pro-apoptotic activity persist for several hours after administration . Long-term studies in vivo have demonstrated that repeated administration of the compound can lead to sustained inhibition of tumor growth and prolonged survival in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis without causing significant toxicity . At higher doses, the compound can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . Careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The compound undergoes oxidative dechlorination and subsequent conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine . The metabolic pathways of the compound can influence its bioavailability and therapeutic efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, the compound’s lipophilicity allows it to accumulate in lipid-rich tissues, potentially influencing its pharmacokinetics and biodistribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications such as phosphorylation can influence the compound’s localization and activity, directing it to specific cellular compartments or organelles . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and therapeutic potential .

Properties

IUPAC Name |

7-chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c1-2-3-7-11-12-8-4-6(9)10-5-13(7)8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLXRHGCZKWWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C=NC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)